molecular formula C20H22N4O5S B3292463 N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 878057-43-3

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B3292463
CAS No.: 878057-43-3
M. Wt: 430.5 g/mol
InChI Key: UWNLKLGETCUKKR-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is a complex hybrid structure incorporating multiple pharmacophores, including a 5-methyl-1,2-oxazol-3-yl group (isoxazole), an indole ring system, and a pyrrolidine subunit. The isoxazole moiety is a common feature in bioactive compounds and is frequently explored in the development of new therapeutic agents . The indole structure is a privileged scaffold in drug discovery, found in many molecules with diverse biological activities. Molecular hybrids, which combine discrete functional elements into a single entity, represent a modern strategy in the design of novel bioactive compounds to address complex targets and overcome mechanisms of resistance . Researchers are investigating such hybrids for their potential to exhibit enhanced or dual mechanisms of action. This specific compound, with its unique combination of a sulfonamide linker and amide functionalities, presents a valuable chemical tool for screening in antimicrobial and anticancer assays, as well as for structure-activity relationship (SAR) studies. It is supplied as a high-purity material strictly for research use in laboratory settings. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-14-10-18(22-29-14)21-19(25)13-30(27,28)17-11-24(16-7-3-2-6-15(16)17)12-20(26)23-8-4-5-9-23/h2-3,6-7,10-11H,4-5,8-9,12-13H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNLKLGETCUKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the indole moiety and the sulfonyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Features and Molecular Properties

The following table compares key structural elements and molecular data of the target compound with similar derivatives from the evidence:

Compound Name / ID Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (If Reported)
Target Compound 1,2-Oxazole Indole sulfonyl, pyrrolidin-1-yl ethyl Not explicitly given Estimated ~450-500 Not reported
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2-Oxazole Triazinone sulfanyl C10H11N5O3S 281.29 Not reported
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole methyl, sulfanyl C20H18N4O2S 378.45 Enzyme inhibition (specific targets unspecified)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide Indole 4-Chlorobenzoyl, pyridin-3-yl ethyl C28H25ClN3O3 486.97 Protozoan sterol 14α-demethylase inhibition

Key Observations

Heterocyclic Diversity: The target compound’s 1,2-oxazole core differs from the 1,3,4-oxadiazole in and the indole-based structures in . Oxadiazoles are often employed for their electron-withdrawing effects and metabolic resistance, whereas oxazoles may enhance lipophilicity and bioavailability . The triazinone sulfanyl group in introduces a polarizable sulfur atom, contrasting with the target’s sulfonyl group, which is more electron-deficient and may influence target binding .

The indole sulfonyl group in the target shares functional similarity with the indole methyl sulfanyl group in , but the sulfonyl moiety may confer stronger hydrogen-bond acceptor properties .

Biological Activity: Compounds like exhibit protozoan sterol 14α-demethylase inhibition, a cytochrome P450 enzyme target. The target compound’s sulfonyl group may similarly engage with heme iron or active-site residues in analogous enzymes . The enzyme inhibition reported for suggests that sulfanyl acetamide derivatives may modulate catalytic activity through covalent or non-covalent interactions, though the target’s sulfonyl group likely precludes disulfide bond formation .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxazole ring
  • Indole moiety
  • Sulfonyl group

This structural complexity suggests diverse interactions with biological targets, which may lead to various therapeutic applications.

Property Details
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Molecular Formula C20H22N4O5S
CAS Number 878057-43-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in several cancer lines, including breast and colon cancer. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The indole moiety can interact with neurotransmitter receptors, potentially influencing neuronal activity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-{...} against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human colon cancer cells (HCT116). Results showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours, indicating strong anticancer potential .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, typically starting with:

  • Acylation : Introducing the acetamide moiety via reaction of an amine (e.g., 5-methyl-1,2-oxazol-3-amine) with a chloroacetyl chloride derivative under basic conditions .
  • Sulfonylation : Coupling the indole sulfonyl group using sulfonyl chlorides in the presence of catalysts like triethylamine .
  • Functional group modifications : The pyrrolidin-1-yl ethyl group is introduced via alkylation or nucleophilic substitution, requiring controlled pH and temperature (e.g., 60–80°C) to minimize side reactions . Yields are optimized by using anhydrous solvents, inert atmospheres, and chromatographic purification .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl, carbonyl) .
  • HPLC : Assess purity (>95% is typical for pharmacological studies) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric substrates .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK-293, HeLa) to determine IC50_{50} values .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo efficacy be systematically addressed?

Discrepancies often arise from:

  • Pharmacokinetic factors : Poor bioavailability or rapid metabolism. Use metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways .
  • Assay conditions : Optimize in vitro models (e.g., 3D cell cultures or co-cultures) to better mimic in vivo environments .
  • Dosage adjustments : Conduct dose-response studies in animal models to align effective concentrations .

Q. What computational strategies predict potential biological targets and binding modes?

Advanced methods include:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, GPCRs) based on the compound’s sulfonyl and indole motifs .
  • PASS (Prediction of Activity Spectra for Substances) : Predict pharmacological activities (e.g., antiviral, anticancer) from structural fingerprints .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize high-affinity targets .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR strategies involve:

  • Substituent variation : Modify the pyrrolidine moiety (e.g., replace with piperidine) to enhance lipophilicity or target engagement .
  • Bioisosteric replacement : Swap the oxazole ring with isoxazole or thiazole to improve metabolic stability .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with the sulfonyl group) using crystallography or docking .

Q. What experimental approaches improve synthetic scalability without compromising purity?

Scalability challenges are addressed via:

  • Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Flow chemistry : Continuous synthesis of intermediates (e.g., indole sulfonyl chloride) to reduce batch variability .
  • Green chemistry principles : Use solvent-free or aqueous conditions for eco-friendly scaling .

Q. How can synergistic effects with existing therapeutics be evaluated preclinically?

Synergy studies require:

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify interactions (additive, synergistic) with drugs like cisplatin or doxorubicin .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
  • In vivo efficacy models : Test combinations in xenograft models with pharmacokinetic/pharmacodynamic (PK/PD) monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide
Reactant of Route 2
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N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide

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